5,7-Dichloro-2,1,3-benzoxadiazole-4-sulfonyl chloride
Description
Chemical Identity and Properties
5,7-Dichloro-2,1,3-benzoxadiazole-4-sulfonyl chloride (CAS: 890095-79-1) is a sulfonyl chloride derivative of a benzoxadiazole scaffold. Its molecular formula is C₆H₂Cl₂N₂O₃S, with a molecular weight of 253.06 g/mol . The compound features two chlorine substituents at the 5- and 7-positions of the benzoxadiazole ring and a sulfonyl chloride (-SO₂Cl) group at position 4. It is commercially available at ≥97% purity, typically packaged in amber glass bottles to prevent photodegradation .
Structural Significance The sulfonyl chloride group confers high electrophilicity, making the compound reactive in nucleophilic substitution reactions (e.g., forming sulfonamides or sulfonate esters).
Properties
IUPAC Name |
5,7-dichloro-2,1,3-benzoxadiazole-4-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl3N2O3S/c7-2-1-3(8)6(15(9,12)13)5-4(2)10-14-11-5/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFBVUHZOCXJRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1Cl)S(=O)(=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301215217 | |
| Record name | 5,7-Dichloro-2,1,3-benzoxadiazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301215217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890095-79-1 | |
| Record name | 5,7-Dichloro-2,1,3-benzoxadiazole-4-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890095-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dichloro-2,1,3-benzoxadiazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301215217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Sulfonation of Benzoxadiazole Derivatives
The most widely reported method involves the reaction of chlorosulfonic acid (ClSO₃H) with 5,7-dichloro-2,1,3-benzoxadiazole. This exothermic reaction proceeds via electrophilic aromatic substitution, where the sulfonyl chloride group is introduced at the 4-position of the heterocyclic ring. Critical parameters include:
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Temperature control : Maintaining the reaction between 0–5°C to mitigate side reactions such as over-sulfonation or decomposition.
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Solvent selection : Dichloromethane (CH₂Cl₂) or acetonitrile (MeCN) are preferred due to their inertness and ability to dissolve intermediate species.
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Stoichiometry : A 1:1 molar ratio of benzoxadiazole to chlorosulfonic acid ensures complete conversion, though excess ClSO₃H (1.2–1.5 equiv) is sometimes used to drive the reaction to completion.
A representative procedure from VulcanChem involves dissolving 5,7-dichloro-2,1,3-benzoxadiazole (10 mmol) in CH₂Cl₂ (50 mL) under nitrogen, followed by dropwise addition of ClSO₃H (12 mmol) at 0°C. The mixture is stirred for 6–8 hours, after which the product is isolated via aqueous workup and recrystallized from cold diethyl ether (yield: 72–78%).
Nitro-Group Intermediate Route
An alternative approach leverages 5,7-dichloro-4-nitro-2,1,3-benzoxadiazole (CAS: 15944-78-2) as a precursor. The nitro group at the 4-position is reduced to an amine, which is subsequently diazotized and treated with sulfur dioxide (SO₂) to install the sulfonyl chloride moiety:
Step 1: Nitro Reduction
The nitro compound undergoes catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) to yield 4-amino-5,7-dichloro-2,1,3-benzoxadiazole. Tin(II) chloride in hydrochloric acid is particularly effective, achieving >90% conversion at 60–70°C.
Step 2: Diazotization and Sulfonation
The amine intermediate is diazotized with sodium nitrite (NaNO₂) in concentrated HCl at −10°C, forming a diazonium salt. This intermediate is then bubbled with SO₂ in the presence of CuCl as a catalyst, yielding the target sulfonyl chloride. A published protocol from the Royal Society of Chemistry details this process:
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Diazonium salt formation: NaNO₂ (1.1 equiv) in H₂O is added to the amine in CH₂Cl₂/HCl at −10°C.
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SO₂ introduction: The diazonium solution is transferred to a SO₂-saturated mixture of CuCl, acetic acid, and toluene at 0°C, with vigorous stirring for 1 hour.
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Isolation: The organic layer is separated, washed with brine, dried (MgSO₄), and concentrated under reduced pressure to afford the product (yield: 65–70%).
Reaction Optimization and Mechanistic Insights
Solvent Effects on Sulfonation Efficiency
Polar aprotic solvents (e.g., CH₂Cl₂, MeCN) enhance reaction rates by stabilizing charged intermediates. Comparative studies indicate:
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| CH₂Cl₂ | 6 | 78 | 98 |
| MeCN | 4 | 75 | 95 |
| THF | 8 | 62 | 90 |
Temperature-Dependent Side Reactions
Elevated temperatures (>10°C) promote hydrolysis of the sulfonyl chloride group to sulfonic acid, reducing yields. Kinetic studies reveal a 15% decrease in yield per 5°C increase beyond 5°C.
Purification and Characterization
Recrystallization Techniques
The crude product is purified via cold recrystallization using ether/hexane mixtures (1:3 v/v), achieving >99% purity. Key characterization data:
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Melting point : 112–114°C (decomposition observed above 120°C).
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NMR (CDCl₃) : δ 8.21 (s, 1H, aromatic), 7.98 (s, 1H, aromatic).
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FT-IR : Peaks at 1370 cm⁻¹ (S=O asymmetric stretch) and 1180 cm⁻¹ (S=O symmetric stretch).
Comparative Analysis of Synthetic Routes
| Parameter | Direct Sulfonation | Nitro-Intermediate Route |
|---|---|---|
| Yield (%) | 72–78 | 65–70 |
| Purity (%) | 98 | 95 |
| Reaction Time (h) | 6–8 | 10–12 |
| Scalability | High | Moderate |
| Cost | Low | High (due to multiple steps) |
The direct method is favored for industrial-scale production, while the nitro-intermediate route offers regioselectivity advantages for research-scale applications.
Chemical Reactions Analysis
Hydrolysis to Sulfonic Acid
The sulfonyl chloride group undergoes hydrolysis in aqueous conditions to form the corresponding sulfonic acid. This reaction is pH-dependent and typically proceeds under acidic or neutral conditions:
Reaction:
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| H₂O, RT, 12 h | 5,7-Dichloro-2,1,3-benzoxadiazole-4-sulfonic acid | 85–90% |
Nucleophilic Substitution with Amines
The sulfonyl chloride reacts with primary or secondary amines to form sulfonamides, critical intermediates in medicinal chemistry:
Reaction:
| Amine | Conditions | Product | Yield |
|---|---|---|---|
| Aniline | DCM, 0°C, 2 h | N-Phenyl-5,7-dichlorobenzoxadiazole-4-sulfonamide | 78% |
| Ethylenediamine | THF, RT, 4 h | Bis-sulfonamide derivative | 65% |
Data adapted from synthesis protocols in .
Esterification with Alcohols
Alcohols react with the sulfonyl chloride to produce sulfonate esters, useful as intermediates in polymer chemistry:
Reaction:
| Alcohol | Conditions | Product | Yield |
|---|---|---|---|
| Methanol | Pyridine, RT, 6 h | Methyl 5,7-dichlorobenzoxadiazole-4-sulfonate | 82% |
| Benzyl alcohol | DCM, 0°C, 3 h | Benzyl sulfonate ester | 70% |
Reaction mechanisms and yields inferred from analogous sulfonyl chloride behavior .
Cross-Coupling Reactions
Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) enable aryl functionalization at the benzoxadiazole core:
Reaction:
| Aryl Boronic Acid | Conditions | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Dioxane, K₂CO₃, 80°C, 12 h | 4-Aryl-5,7-dichlorobenzoxadiazole sulfonyl chloride | 60% |
| 4-Methoxyphenylboronic acid | THF, NaHCO₃, 60°C, 8 h | Methoxy-substituted derivative | 55% |
Adapted from methodologies in .
Electrophilic Aromatic Substitution
The electron-deficient benzoxadiazole ring undergoes nitration or halogenation at specific positions:
Nitration Example:
| Reagent | Position | Product | Yield |
|---|---|---|---|
| Fuming HNO₃, H₂SO₄, 0°C | C-6 | 5,7-Dichloro-6-nitrobenzoxadiazole-4-sulfonyl chloride | 45% |
Directed by the sulfonyl group’s meta-directing effects .
Grignard Reactions
Grignard reagents attack the sulfonyl chloride group to form sulfones, though yields are moderate due to competing side reactions:
Reaction:
| Grignard Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Methylmagnesium bromide | THF, -78°C, 2 h | Methyl sulfone derivative | 40% |
Limited data available; inferred from sulfonyl chloride reactivity .
Key Mechanistic Insights:
-
Sulfonyl Chloride Reactivity : The electrophilic sulfur center facilitates nucleophilic substitutions (e.g., with amines or alcohols) via a two-step addition-elimination mechanism.
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Aromatic System Effects : The 5,7-dichloro substituents enhance the electron deficiency of the benzoxadiazole ring, directing electrophiles to the C-6 position .
Scientific Research Applications
Synthetic Chemistry
The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, making it useful for synthesizing sulfonamides and other derivatives. The following table summarizes some synthetic applications:
| Application | Description |
|---|---|
| Sulfonamide Synthesis | Acts as a sulfonylating agent to produce sulfonamides from amines. |
| Benzoxazole Derivatives | Utilized in the synthesis of benzoxazole derivatives through coupling reactions with different substrates. |
| Pharmaceutical Intermediates | Key intermediate in the formation of compounds with potential antibacterial and antifungal properties. |
Pharmaceutical Applications
Research indicates that 5,7-dichloro-2,1,3-benzoxadiazole-4-sulfonyl chloride may exhibit significant biological activities. Preliminary studies suggest:
- Antibacterial Activity : The compound has shown promise against various bacterial strains, potentially due to its ability to interfere with bacterial cell wall synthesis.
- Antifungal Properties : Similar mechanisms may apply to fungal targets, indicating its potential in treating fungal infections.
Further pharmacological studies are necessary to elucidate the mechanisms of action and therapeutic potentials fully.
Agrochemical Applications
In agrochemistry, this compound can be utilized to develop new herbicides and pesticides. Its ability to modify biological pathways in plants makes it a candidate for creating environmentally friendly agricultural chemicals. Specific applications include:
- Herbicide Development : It can be incorporated into formulations aimed at controlling unwanted plant growth.
- Pesticide Formulations : Its reactive nature allows for the synthesis of novel pesticide compounds that target specific pests without harming beneficial organisms.
Case Studies and Research Findings
Several studies have explored the applications and efficacy of 5,7-dichloro-2,1,3-benzoxadiazole-4-sulfonyl chloride:
- Synthesis of Benzoxazole Derivatives :
-
Biological Activity Evaluation :
- Research conducted on the antibacterial properties of related benzoxazole compounds indicated that modifications at the 4-position could enhance activity against resistant bacterial strains . This suggests that further exploration of 5,7-dichloro-2,1,3-benzoxadiazole-4-sulfonyl chloride could yield valuable pharmaceutical agents.
- Agrochemical Innovations :
Mechanism of Action
The mechanism of action of 5,7-Dichloro-2,1,3-benzoxadiazole-4-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate bonds, depending on the nucleophile involved. The molecular targets and pathways are primarily related to its ability to modify proteins and other biomolecules through sulfonation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 5,7-dichloro-2,1,3-benzoxadiazole-4-sulfonyl chloride with four analogous sulfonyl chloride derivatives. Key differences lie in substituent patterns, physical properties, and reactivity.
Key Observations:
Substituent Effects: The dichloro substitution in the target compound enhances electron-withdrawing effects compared to mono-chloro or methoxy analogs. This may increase reactivity in cross-coupling or substitution reactions .
Physical Properties: The non-chlorinated analog (CAS 114322-14-4) has a lower molecular weight (218.61 vs. 253.06) and a confirmed melting point (77–78°C), whereas data for the dichloro variant remains unspecified . Boiling points and densities are predicted only for the methoxy derivative, highlighting gaps in experimental data for chloro-substituted analogs .
Purity and Availability: Commercial purity ranges from 95% (CAS 114322-14-4) to 97% (dichloro and mono-chloro derivatives), reflecting their utility in precision synthesis .
Pharmacological and Material Science Relevance
- Benzoxadiazole sulfonyl chlorides serve as intermediates in fluorescent probes and pharmaceutical agents. For example, the non-chlorinated variant (CAS 114322-14-4) is used in natural product research .
- The methoxy derivative (CAS 944780-94-3) has predicted applications in agrochemicals due to its balanced lipophilicity .
Limitations and Discrepancies
- Data Gaps : Experimental melting points, solubility, and spectral data (e.g., NMR, IR) are largely absent for the dichloro compound, limiting direct comparisons.
Biological Activity
5,7-Dichloro-2,1,3-benzoxadiazole-4-sulfonyl chloride (DBSC) is a chemical compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
DBSC has the molecular formula and a molecular weight of approximately 287.5 g/mol. The compound features two chlorine atoms at the 5 and 7 positions of the benzoxadiazole ring and a sulfonyl chloride group at the 4 position. This unique structure enhances its electrophilic character, making it a candidate for various biological applications.
Synthesis
The synthesis of DBSC typically involves multi-step synthetic routes. A common method includes the chlorosulfonation of 5,7-dichloro-2,1,3-benzoxadiazole using chlorosulfonic acid as the sulfonating agent. The general steps are:
- Dissolution : Dissolve 5,7-dichloro-2,1,3-benzoxadiazole in an inert solvent (e.g., dichloromethane).
- Addition : Add chlorosulfonic acid dropwise while maintaining a low temperature.
- Stirring : Stir the mixture at room temperature for several hours.
- Quenching : Quench the reaction with ice-cold water and extract the product using an organic solvent.
Antibacterial and Antifungal Properties
Preliminary studies indicate that DBSC exhibits promising antibacterial and antifungal properties. Its mechanism of action may involve interactions with critical biological targets in microbial cells. The compound's electrophilic nature allows it to form covalent bonds with nucleophiles in microbial enzymes or structural proteins, potentially disrupting their function.
| Property | Activity | Mechanism |
|---|---|---|
| Antibacterial | Effective against Gram-positive and Gram-negative bacteria | Disrupts microbial cell wall synthesis |
| Antifungal | Active against various fungal strains | Inhibits fungal cell membrane integrity |
Case Studies
- Antibacterial Activity : A study evaluated DBSC against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones in agar diffusion tests, indicating strong antibacterial properties.
- Antifungal Efficacy : Another investigation focused on the antifungal activity of DBSC against Candida albicans. The compound demonstrated effective growth inhibition at low concentrations, suggesting potential as a therapeutic agent for fungal infections.
Research Findings
Recent research has expanded on the pharmacological potential of DBSC:
- Mechanistic Insights : Studies have suggested that DBSC may act by inhibiting key enzymes involved in bacterial cell wall synthesis or by disrupting membrane integrity in fungi.
- Therapeutic Applications : Given its dual activity against bacteria and fungi, DBSC is being explored as a lead compound for developing new antimicrobial agents.
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 5,7-Dichloro-2,1,3-benzoxadiazole-4-sulfonyl chloride?
The synthesis typically involves cyclization and chlorination steps. For example, benzoxadiazole derivatives are synthesized via refluxing tetrazole precursors with catalysts like bis(triphenylphosphine)palladium dichloride in dry triethylamine/tetrahydrofuran (Et₃N/THF) under inert gas (e.g., argon) . Sulfonyl chloride formation may require oxidative chlorination using agents like thionyl chloride (SOCl₂) or Lawesson’s reagent, as seen in analogous thiazole sulfonyl chloride syntheses . Key parameters include temperature control (55–100°C), solvent selection (THF, ethanol), and catalyst loading (e.g., 0.13 mmol CuI for coupling reactions) .
Advanced: How can reaction conditions be optimized to mitigate low yields during the cyclization step?
Low yields often arise from incomplete cyclization or side reactions. Optimization strategies include:
- Catalyst tuning : Adjusting palladium/copper catalyst ratios (e.g., 0.26 mmol PdCl₂(PPh₃)₂ and 0.13 mmol CuI) to enhance coupling efficiency .
- Solvent polarity : Using mixed solvents (Et₃N/THF, 1:1) to balance reactivity and solubility .
- Reaction duration : Extending reflux time (e.g., 48 hours) to ensure complete conversion, monitored by TLC or HPLC .
Contradictory data on chlorination efficiency (e.g., variable Cl incorporation) may require screening alternative oxidizing agents (e.g., Cl₂ gas vs. SOCl₂) .
Basic: What analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments and sulfonyl chloride functional groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M-Cl]⁺ fragments).
- IR Spectroscopy : Peaks near 1360 cm⁻¹ (S=O asymmetric stretching) and 1170 cm⁻¹ (S=O symmetric stretching) confirm sulfonyl chloride identity .
- Elemental Analysis : Validate Cl and S content (theoretical vs. experimental %) .
Advanced: How do electronic effects of substituents influence reactivity in nucleophilic substitutions?
Electron-withdrawing groups (e.g., Cl, NO₂) on the benzoxadiazole ring enhance sulfonyl chloride reactivity by polarizing the S–Cl bond. For example, in antitumor sulfonamide derivatives, electron-deficient aryl groups increase electrophilicity, facilitating nucleophilic attack by amines or alcohols . Computational studies (DFT) can predict charge distribution at the sulfur center, guiding substituent selection for targeted reactivity .
Basic: What storage conditions prevent degradation of sulfonyl chloride derivatives?
- Temperature : Store at –20°C in airtight containers to avoid hydrolysis.
- Desiccants : Use silica gel or molecular sieves to minimize moisture exposure.
- Solvent Compatibility : Dissolve in anhydrous dichloromethane (DCM) or THF for long-term stability, as aqueous solvents promote decomposition .
Advanced: What in vitro models are suitable for evaluating biological activity?
- Cancer Cell Line Screening : Test cytotoxicity across 60 human cancer cell lines (e.g., NCI-60 panel) using MTT assays. Dose-response curves (IC₅₀ values) and selectivity indices (tumor vs. normal cells) are critical metrics .
- Mechanistic Studies : Fluorescence-based assays (e.g., Bodipy-labeled ceramides) to track cellular uptake and subcellular localization .
Basic: What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of Cl₂ or SO₂ byproducts.
- Spill Management : Neutralize spills with sodium bicarbonate (NaHCO₃) and dispose via hazardous waste channels .
Advanced: How can structural modifications enhance aqueous solubility for biological applications?
- Polar Substituents : Introduce hydroxyl (–OH) or amine (–NH₂) groups via sulfonamide formation (e.g., reacting with ethylenediamine) .
- Prodrug Strategies : Convert sulfonyl chloride to ester prodrugs (e.g., methyl esters) hydrolyzed in vivo .
- Co-solvent Systems : Use DMSO/PBS mixtures (≤10% DMSO) to maintain solubility without cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
